Yuanhunine

Description

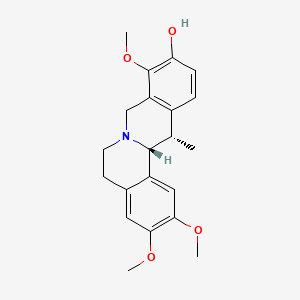

isolated from tuber of Corydalis turtischaninovii Bess. f yanhusuo; structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(13S,13aR)-2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-12-14-5-6-17(23)21(26-4)16(14)11-22-8-7-13-9-18(24-2)19(25-3)10-15(13)20(12)22/h5-6,9-10,12,20,23H,7-8,11H2,1-4H3/t12-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYYNJAXBCIMNG-FKIZINRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Record name | Yuanhunine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yuanhunine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146443 | |

| Record name | Yuanhunine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104387-15-7 | |

| Record name | Yuanhunine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104387-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yuanhunine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104387157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yuanhunine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YUANHUNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2JUV4TX4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Yuanhunine: A Technical Overview of its Chemical Structure and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhunine, a protoberberine alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has garnered interest for its potential therapeutic properties, notably its anti-allergic activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a summary of its physicochemical properties. While specific experimental data on its spectroscopic characterization and detailed signaling pathways remain limited in publicly accessible literature, this document outlines generalized experimental protocols for its isolation and for assessing its biological activity. Furthermore, it presents a putative signaling pathway for its anti-allergic mechanism based on the known pharmacology of related compounds and the general mechanisms of allergic response.

Chemical Structure and Properties

This compound is a tetracyclic isoquinoline alkaloid. Its core structure consists of a dibenzo[a,g]quinolizidine skeleton.

Chemical Name (IUPAC): (13S,13aR)-2,3,9-Trimethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol[1]

Molecular Formula: C₂₁H₂₅NO₄[2][3][4][5]

Molecular Weight: 355.43 g/mol [2][3][4]

CAS Number: 104387-15-7[1][2][3]

SMILES Code: COC1=C(C=C2--INVALID-LINK--C)O[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅NO₄ | [2][3][4][5] |

| Molecular Weight | 355.43 g/mol | [2][3][4] |

| Exact Mass | 355.17835828 | [4] |

| CAS Number | 104387-15-7 | [1][2][3] |

| Topological Polar Surface Area | 51.2 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 3 | [4] |

| XLogP3 | 3.2 | [4] |

| Solubility | Soluble in DMSO | [1] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts

| Functional Group | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |

| Aromatic C-H | 6.5 - 8.0 | 110 - 130 |

| OCH₃ | 3.8 - 4.0 | 55 - 60 |

| Ar-OH | 5.0 - 9.0 | - |

| Aliphatic C-H | 1.5 - 4.5 | 20 - 60 |

| C-N | 2.5 - 4.5 | 40 - 60 |

| CH₃ | 0.9 - 1.5 | 10 - 25 |

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment |

| 355 | [M]⁺ (Molecular Ion) |

| 340 | [M - CH₃]⁺ |

| 324 | [M - OCH₃]⁺ |

| Further fragmentation would involve cleavage of the tetracyclic ring system. |

Table 4: Predicted Infrared Spectroscopy Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (ether) | 1000 - 1300 | Strong |

| C-N stretch | 1000 - 1350 | Medium |

Experimental Protocols

Isolation of this compound from Corydalis yanhusuo

The following is a generalized protocol for the isolation of alkaloids, including this compound, from the tubers of Corydalis yanhusuo. This protocol is based on established methods for the extraction of isoquinoline alkaloids from this plant species.

Objective: To extract and isolate this compound from the dried tubers of Corydalis yanhusuo.

Materials:

-

Dried and powdered tubers of Corydalis yanhusuo

-

70% Ethanol in water (with pH adjusted to 10 with diluted ammonia)

-

Hexane

-

Ethyl acetate

-

Butanol

-

Silica gel for column chromatography

-

Methanol

-

Dichloromethane

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Extraction:

-

Macerate the powdered tubers of Corydalis yanhusuo with 70% ethanol (pH 10) at a solid-to-liquid ratio of 1:20 (w/v).

-

Perform reflux extraction for 1-2 hours. Repeat the extraction process twice.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with hexane, ethyl acetate, and butanol.

-

Separate and concentrate each fraction. The alkaloids are expected to be primarily in the ethyl acetate and butanol fractions.

-

-

Chromatographic Separation:

-

Subject the alkaloid-rich fractions to column chromatography on a silica gel column.

-

Elute the column with a gradient of dichloromethane and methanol.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing compounds with similar Rf values.

-

-

Purification:

-

Subject the fractions containing this compound to further purification using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

-

Verify the purity and identity of the isolated this compound using spectroscopic methods (NMR, MS, IR).

-

Histamine Release Inhibition Assay

This protocol describes a general method to assess the in vitro anti-allergic activity of this compound by measuring its ability to inhibit histamine release from mast cells.

Objective: To determine the effect of this compound on antigen-induced histamine release from mast cells.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

DNP-specific IgE antibody

-

DNP-HSA (dinitrophenyl-human serum albumin) antigen

-

This compound stock solution (in DMSO)

-

Tyrode's buffer

-

Triton X-100 (for cell lysis and total histamine release)

-

Histamine ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Sensitization:

-

Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.

-

Sensitize the cells by incubating them with DNP-specific IgE antibody for 24 hours.

-

-

Treatment:

-

Wash the sensitized cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

-

Antigen Challenge:

-

Induce degranulation by challenging the cells with DNP-HSA antigen for 30 minutes.

-

Include a positive control (antigen only) and a negative control (buffer only). For total histamine release, lyse a set of cells with Triton X-100.

-

-

Histamine Quantification:

-

Collect the supernatant from each well.

-

Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each treatment group relative to the total histamine release.

-

Determine the concentration-dependent inhibitory effect of this compound on histamine release.

-

Putative Signaling Pathway of Anti-Allergic Action

While the precise molecular mechanism of this compound's anti-allergic activity has not been fully elucidated, based on the known pharmacology of similar alkaloids and the general principles of allergic response, a putative signaling pathway can be proposed. The anti-allergic effect of this compound is likely mediated through the stabilization of mast cells and the inhibition of the release of inflammatory mediators.

A key event in the allergic cascade is the cross-linking of IgE antibodies on the surface of mast cells by allergens, which triggers a signaling cascade leading to degranulation and the release of histamine and other inflammatory mediators. This process is heavily dependent on an increase in intracellular calcium concentration. It is hypothesized that this compound may interfere with this signaling pathway.

Caption: Putative mechanism of this compound's anti-allergic action.

This proposed pathway suggests that this compound may exert its anti-allergic effects by inhibiting the increase in intracellular calcium, a critical step for mast cell degranulation and subsequent histamine release.

Experimental Workflow for Investigating Mechanism of Action

To elucidate the specific mechanism of action of this compound, a structured experimental workflow is necessary. The following diagram outlines a logical progression of experiments.

Caption: Experimental workflow for elucidating this compound's mechanism.

This workflow provides a systematic approach to first confirm the anti-allergic activity of this compound in vitro and then to dissect the underlying molecular mechanisms through a series of targeted experiments.

Conclusion

This compound presents a promising scaffold for the development of novel anti-allergic therapeutics. While its basic chemical structure is well-defined, a significant gap exists in the publicly available, detailed experimental data regarding its spectroscopic properties and its precise mechanism of action. The generalized protocols and putative signaling pathways presented in this guide offer a foundational framework for researchers to further investigate this intriguing natural product. Future studies should focus on obtaining comprehensive spectroscopic data for complete characterization and conducting detailed cellular and molecular assays to validate and expand upon the proposed anti-allergic signaling pathway.

References

- 1. novamedline.com [novamedline.com]

- 2. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of weak-affinity epitope-IgE interactions prevents mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Natural Sources of Yuanhunine

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural sources, and available pharmacological data for Yuanhunine, an alkaloid of interest to researchers, scientists, and drug development professionals. While information on this compound remains somewhat elusive in publicly accessible databases, this document collates the current state of knowledge to guide future research and development efforts.

Discovery and Initial Characterization

This compound was first reported as a novel alkaloid isolated from the tuber of Corydalis turtschaninovii Bess. f. yanhusuo Y. H. Chou et C. C. Hsu, a plant widely used in traditional Chinese medicine and commonly known as Yuanhu or Corydalis yanhusuo. The initial discovery and characterization were detailed in a 1986 publication in the Chinese journal Yao Xue Xue Bao (Acta Pharmaceutica Sinica) by a team of Chinese scientists.

Unfortunately, the full text of this seminal paper, which would contain the detailed experimental protocols for isolation and the complete spectroscopic data for structure elucidation, is not widely available in international scientific databases. The original publication remains the primary source for the foundational chemistry of this compound.

Natural Sources

The sole documented natural source of this compound is the tuber of Corydalis yanhusuo. This perennial herbaceous plant is native to the high-altitude grasslands of China, including the provinces of Anhui, Henan, Hubei, Hunan, Jiangsu, and Zhejiang, and is also widely cultivated for medicinal purposes.

The alkaloid content in Corydalis yanhusuo can be variable. This compound is one of numerous isoquinoline alkaloids found in the plant, alongside more extensively studied compounds such as tetrahydropalmatine, corydaline, and berberine. The concentration of this compound within the plant material has not been extensively quantified in the available literature.

Experimental Protocols: Isolation of Alkaloids from Corydalis yanhusuo

While the specific protocol for the initial isolation of this compound is not readily accessible, general methods for the extraction of total alkaloids from Corydalis yanhusuo have been described in various studies. These protocols typically involve the following steps:

Table 1: General Alkaloid Extraction and Isolation Protocol from Corydalis yanhusuo

| Step | Method | Details |

| 1. Extraction | Solvent Extraction | The dried and powdered tubers are typically extracted with an organic solvent, often methanol or ethanol, sometimes with the addition of a base (e.g., ammonia) to facilitate the extraction of free alkaloids. |

| 2. Acid-Base Extraction | Liquid-Liquid Partitioning | The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then basified, and the free alkaloids are extracted back into an organic solvent. |

| 3. Chromatographic Separation | Column Chromatography | The resulting total alkaloid extract is then subjected to various chromatographic techniques for the separation of individual alkaloids. These methods can include silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). |

A visual representation of a general workflow for the isolation of alkaloids from Corydalis yanhusuo is provided below.

Pharmacological Activity

The pharmacological properties of isolated this compound have not been extensively investigated, and there is a notable lack of quantitative data, such as IC50 or Ki values, in the public domain.

A network pharmacology study on the combined use of Yuanhu (Corydalis yanhusuo) and Baizhi (Angelica dahurica) for analgesia identified this compound as one of the active compounds in Yuanhu.[1] This study suggests that this compound, along with other alkaloids, may contribute to the analgesic effects of the herb. However, the study did not provide experimental data on the specific activity of this compound.

The predicted targets from this network pharmacology study for the compounds in Yuanhu suggest a potential interaction with the neuroactive ligand-receptor interaction pathway. This pathway is crucial for synaptic transmission and is a common target for analgesic drugs.

The potential involvement of this compound in analgesic pathways is depicted in the following diagram, based on the network pharmacology predictions for the broader class of compounds found in Corydalis yanhusuo.

References

Biosynthesis of Yuanhunine in Corydalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhunine is a tetrahydroprotoberberine alkaloid found in plants of the genus Corydalis, which are widely used in traditional medicine. As a member of the vast family of benzylisoquinoline alkaloids (BIAs), this compound's biosynthesis follows the general pathway established for this class of compounds, originating from the amino acid L-tyrosine. While the complete enzymatic cascade leading to this compound has not been fully elucidated, significant progress has been made in identifying key intermediates and enzyme families involved in its formation, particularly within Corydalis yanhusuo. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, summarizing the current state of knowledge on the involved enzymes, their genetic basis, and the regulation of the pathway. Detailed experimental protocols for the characterization of relevant enzymes and the analysis of gene expression are also presented, alongside available quantitative data, to serve as a resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

The genus Corydalis is a rich source of structurally diverse benzylisoquinoline alkaloids (BIAs), many of which possess significant pharmacological activities. This compound, a tetrahydroprotoberberine-type alkaloid, is one such compound of interest. The biosynthesis of BIAs is a complex network of enzymatic reactions that has been extensively studied in various plant species, including Papaver somniferum (opium poppy) and Coptis japonica. In recent years, combined metabolomic and transcriptomic studies in Corydalis yanhusuo have shed light on the specific genes and enzymes involved in the production of its characteristic alkaloids.[1][2]

This guide will detail the proposed biosynthetic route to this compound, starting from the central intermediate (S)-reticuline. It will cover the key enzymatic steps, including the formation of the protoberberine scaffold and subsequent decorative modifications such as O-methylation. Furthermore, this document provides practical experimental methodologies and available quantitative data to facilitate further research in this area.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the general BIA pathway, which is initiated by the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors are condensed to form (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis. A series of subsequent reactions, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the pivotal branch-point intermediate, (S)-reticuline.

From (S)-reticuline, the pathway to protoberberine alkaloids commences with the action of the berberine bridge enzyme (BBE), which catalyzes the oxidative cyclization of the N-methyl group to form the characteristic tetracyclic scaffold of (S)-scoulerine.[3] The subsequent steps leading to this compound involve a series of modification reactions, primarily O-methylation, and likely C-methylation and hydroxylation, to achieve the final structure of this compound (C21H25NO4)[4].

Based on the characterization of O-methyltransferases (OMTs) in Corydalis yanhusuo, a putative pathway from (S)-scoulerine to this compound can be proposed.[5]

The key characterized step towards this compound from (S)-scoulerine is the sequential O-methylation at the C-9 and C-2 positions, which can be catalyzed by the enzyme CyOMT6 in Corydalis yanhusuo.[5] This leads to the formation of a dimethoxylated tetrahydroprotoberberine intermediate. To arrive at the final structure of this compound, several additional transformations are necessary:

-

3-O-methylation: Another O-methylation event is required at the C-3 position. The specific OMT responsible for this reaction has not yet been identified.

-

13-C-methylation: this compound possesses a methyl group at the C-13 position. This is likely introduced by a C-methyltransferase (CMT), however, this enzyme remains to be discovered in Corydalis.

-

10-hydroxylation: A hydroxyl group is present at the C-10 position of this compound. This hydroxylation is likely catalyzed by a cytochrome P450 monooxygenase (CYP450), but the specific enzyme has not been characterized.

The precise order of these final decorative steps is currently unknown and awaits further experimental validation.

Key Enzymes and Genes

Transcriptomic analyses of Corydalis yanhusuo have identified numerous candidate genes encoding enzymes of the BIA pathway.[2][6] The expression of these genes is often tissue-specific and developmentally regulated, with higher expression levels observed in the tubers during the expansion stage.[2]

Table 1: Key Enzyme Families and Genes in the Putative this compound Biosynthesis Pathway

| Enzyme Family | Abbreviation | Gene Name (Example) | Function in Pathway |

| Berberine Bridge Enzyme | BBE | CyBBE | Formation of the protoberberine scaffold from (S)-reticuline |

| O-Methyltransferase | OMT | CyOMT6 | Regiospecific methylation of the hydroxyl groups on the protoberberine ring |

| C-Methyltransferase | CMT | Unknown | Putative methylation at the C-13 position |

| Cytochrome P450 | CYP450 | Unknown | Putative hydroxylation at the C-10 position |

| N-Methyltransferase | NMT | CyTNMT | N-methylation of other tetrahydroprotoberberine alkaloids (not directly in this compound) |

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, some studies have reported on the kinetic properties of related enzymes and the concentration of various alkaloids in Corydalis yanhusuo.

Table 2: Kinetic Parameters of Recombinant CyOMT2 from Corydalis yanhusuo [1]

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1·μM-1) |

| (S)-Norcoclaurine | 1.8 ± 0.1 | 0.5 ± 0.0 | 0.28 |

| (S)-3′-hydroxy-N-methylcoclaurine | 1.2 ± 0.1 | 0.8 ± 0.0 | 0.67 |

| (S)-Scoulerine | 12.7 ± 0.8 | 0.1 ± 0.0 | 0.01 |

| (S)-Tetrahydrocolumbamine | 1.0 ± 0.1 | 0.2 ± 0.0 | 0.20 |

Note: This data is for CyOMT2, which is not the primary enzyme implicated in this compound biosynthesis but provides an example of the enzyme kinetics for a related OMT in Corydalis.

Table 3: Quantitative Analysis of Major Alkaloids in Corydalis yanhusuo Tuber Extracts [7]

| Alkaloid | Concentration Range (mg/g of product) |

| Total Alkaloids | Below quantifiable to ~11 |

| Tetrahydropalmatine | Variable, can be enriched up to ~5 |

| Scoulerine | Quantified using a scoulerine calibration curve |

| Corydaline | Quantified using a corydaline calibration curve |

| Protopine | Quantified using a protopine calibration curve |

Note: This table summarizes the variability of alkaloid content in commercial dietary supplements and provides a general overview of the relative abundance of different alkaloid types.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of a Recombinant O-Methyltransferase

This protocol describes the expression of a Corydalis OMT in E. coli and its subsequent purification, a necessary step for in vitro enzyme assays.

Methodology:

-

Gene Cloning: The open reading frame of the target OMT gene is amplified from Corydalis cDNA and cloned into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Transformation: The expression vector is transformed into a competent E. coli strain, for example, BL21(DE3).

-

Cell Culture and Induction: A single colony is used to inoculate LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the His-tagged protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).

-

Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol outlines a method to determine the activity and substrate specificity of a purified recombinant OMT.

Methodology:

-

Reaction Mixture: The standard reaction mixture (total volume of 100 µL) contains 50 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (DTT), 5 µg of purified enzyme, 200 µM S-adenosyl-L-methionine (SAM), and 100 µM of the alkaloid substrate (e.g., (S)-scoulerine).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination and Extraction: The reaction is stopped by the addition of 200 µL of ethyl acetate. The mixture is vortexed and centrifuged, and the organic layer containing the methylated product is transferred to a new tube.

-

Analysis: The solvent is evaporated, and the residue is redissolved in methanol. The product is then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated alkaloid.

-

Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Transcriptome Analysis for Gene Discovery

This protocol provides an overview of the workflow for identifying candidate genes involved in this compound biosynthesis using RNA sequencing.

Methodology:

-

RNA Extraction: Total RNA is extracted from Corydalis tissues (e.g., tubers at different developmental stages) using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.

-

Library Preparation and Sequencing: The quality and quantity of the extracted RNA are assessed. mRNA is typically enriched using oligo(dT) magnetic beads, followed by fragmentation. cDNA is synthesized, and sequencing adapters are ligated. The resulting library is sequenced on a high-throughput platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

-

De novo Assembly: High-quality reads are assembled into transcripts (unigenes) using software such as Trinity.

-

Functional Annotation: The assembled unigenes are annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO).

-

Differential Expression Analysis: The expression levels of unigenes across different samples are quantified, and differentially expressed genes are identified.

-

Candidate Gene Identification: Genes annotated as enzymes in the BIA pathway (e.g., OMTs, CYP450s) and showing expression patterns that correlate with alkaloid accumulation are selected as strong candidates for further functional characterization.

-

Regulation of Biosynthesis

The biosynthesis of BIAs in Corydalis, including likely that of this compound, is tightly regulated at multiple levels.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 3. A novel and efficient synthesis of 13-methylprotoberberine alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated metabolite profiling and transcriptome analysis reveal candidate genes involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis solida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Yuanhunine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhunine, a protoberberine alkaloid isolated from the tubers of Corydalis species, has garnered significant interest for its potential therapeutic applications, notably its anti-allergic and analgesic properties. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanisms of action through key signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for pivotal experiments are described in detail to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of complex processes.

Physical and Chemical Properties

This compound is a structurally complex isoquinoline alkaloid. Its core physical and chemical characteristics are summarized below, providing essential data for researchers engaged in its study and application.

Identification and Structure

| Property | Value | Source(s) |

| IUPAC Name | (13S,13aR)-2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol | [1] |

| Synonyms | (+)-10-O-Demethylcorydaline | [1] |

| CAS Number | 104387-15-7 | [1] |

| Molecular Formula | C₂₁H₂₅NO₄ | [1] |

| Molecular Weight | 355.43 g/mol | [1] |

| Appearance | Solid powder | N/A |

Physicochemical Data

| Property | Value | Source(s) |

| Exact Mass | 355.1784 Da | [1] |

| Solubility | Soluble in DMSO | N/A |

| Storage Conditions | Dry, dark place. Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C. | N/A |

| XLogP3-AA | 3.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | N/A |

| Rotatable Bond Count | 3 | N/A |

| Topological Polar Surface Area | 51.2 Ų | [1] |

Spectroscopic Data

| Spectroscopy Type | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and aliphatic protons of the tetrahydroisoquinoline core. The chemical shifts and coupling constants would be characteristic of the specific substitution pattern and stereochemistry of the molecule. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and aliphatic carbons of the fused ring system. The number of signals would correspond to the number of chemically non-equivalent carbon atoms. |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ would be observed. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of substituents.[2] |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of O-H stretching (for the hydroxyl group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ethers and phenol). |

Experimental Protocols

This section details the methodologies for the extraction and isolation of this compound from its natural source, a general approach for its chemical synthesis, and a standard assay for evaluating its anti-allergic activity.

Extraction and Isolation from Corydalis Tubers

This protocol is adapted from established methods for the isolation of isoquinoline alkaloids from Corydalis species.[3][4][5]

-

Preparation of Plant Material : The dried tubers of Corydalis yanhusuo are powdered.

-

Extraction : The powdered plant material (e.g., 30 kg) is extracted three times with 70% aqueous acetone at room temperature.[3] The resulting solutions are combined and concentrated under reduced pressure to yield a crude residue.[3]

-

Solvent Partitioning : The crude extract is subjected to sequential liquid-liquid extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.[3]

-

Column Chromatography : The fractions containing the target alkaloids (often the ethyl acetate and butanol fractions) are combined and subjected to column chromatography on silica gel.[3] The column is eluted with a gradient of increasing polarity, for example, using a mixture of dichloromethane and methanol.[3] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification : Fractions containing this compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.[4] Two-dimensional HPLC, utilizing different pH conditions in each dimension, can be particularly effective for separating complex alkaloid mixtures.[4]

General Strategy for Total Synthesis of Protoberberine Alkaloids

The total synthesis of protoberberine alkaloids like this compound is a complex process. A common and modular approach involves the construction of the isoquinoline core followed by cyclization to form the characteristic tetracyclic system.[6][7]

-

Synthesis of the Isoquinoline Core : A key step is the formation of the isoquinoline skeleton. This can be achieved through various methods, including the palladium-catalyzed α-arylation of a ketone with an appropriately substituted aryl bromide.[6] The resulting intermediate can then be treated with an ammonia source to facilitate cyclization and aromatization to the isoquinoline.[6]

-

Formation of the Tetracyclic Ring System : The isoquinoline intermediate is then subjected to further reactions to construct the remaining rings. Anionic aza-6π-electrocyclization is a powerful method for this transformation.[7] This often involves an N-O bond cleavage followed by the electrocyclization reaction.[7]

-

Functional Group Manipulation : Subsequent steps involve the introduction and modification of substituents on the aromatic rings to match the specific structure of this compound. This may include methylation, demethylation, and other functional group interconversions.

Mast Cell Degranulation Assay for Anti-Allergic Activity

This in vitro assay is used to determine the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic response. The protocol is based on the measurement of β-hexosaminidase, an enzyme released upon degranulation.[8][9]

-

Cell Culture and Sensitization : Rat basophilic leukemia cells (RBL-2H3) are cultured and then sensitized overnight with dinitrophenyl-specific immunoglobulin E (DNP-IgE).[8]

-

Treatment : The sensitized cells are washed and then pre-incubated with various concentrations of this compound for a specified period (e.g., 30 minutes).[8]

-

Stimulation : The cells are then stimulated with the antigen (dinitrophenyl-bovine serum albumin, DNP-BSA) to induce degranulation.[8]

-

Enzyme Assay : The cell supernatant is collected and incubated with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).[9]

-

Quantification : The reaction is stopped, and the absorbance is measured. The percentage of degranulation inhibition is calculated by comparing the enzyme activity in this compound-treated cells to that of untreated, stimulated cells.[9]

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an anti-allergic and analgesic agent. Its mechanism of action is thought to involve the modulation of several key neurotransmitter systems.

Anti-Allergic Activity

This compound has been shown to possess anti-allergic properties. This activity is likely mediated through the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators that trigger allergic reactions.

Analgesic and Neuroactive Properties

The analgesic effects of this compound are believed to stem from its interactions with dopamine, serotonin, and opioid receptors in the central nervous system.

-

Dopamine D2 Receptor Interaction : this compound may exert its effects by modulating the signaling of dopamine D2 receptors. These G protein-coupled receptors are primarily inhibitory, and their activation can lead to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This modulation can influence neuronal excitability and communication in pathways associated with pain and reward.[11][12][13][14]

-

Serotonergic Synapse Modulation : this compound may also influence the serotonergic system. This could involve direct interaction with serotonin receptors or modulation of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[15] Altering serotonergic neurotransmission can have profound effects on mood and pain perception.

-

Opioid Receptor Interaction : The analgesic properties of this compound may also be attributed to its interaction with opioid receptors. These receptors are central to the body's endogenous pain-relief system. This compound could act as an agonist or antagonist at these receptors, or modulate their function in other ways, to produce its analgesic effects.[16][17][18][19]

Conclusion

This compound is a promising natural product with significant therapeutic potential. This guide provides a foundational understanding of its physical and chemical properties, along with detailed experimental protocols to aid in its further study and development. The elucidation of its precise interactions with dopaminergic, serotonergic, and opioid signaling pathways will be crucial in fully characterizing its mechanism of action and advancing its potential clinical applications. The provided data and methodologies serve as a valuable resource for researchers dedicated to exploring the full therapeutic capacity of this intriguing alkaloid.

References

- 1. This compound | C21H25NO4 | CID 128558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcmas.com [ijcmas.com]

- 6. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-synuclein enhances dopamine D2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 13. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Dopamine D2 Receptor Regulates the Development of Dopaminergic Neurons via Extracellular Signal-Regulated Kinase and Nurr1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Serotonin receptor and reuptake sites: pharmacologic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Untangling the complexity of opioid receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multifunctional opioid receptor agonism and antagonism by a novel macrocyclic tetrapeptide prevents reinstatement of morphine‐seeking behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Functional differences in the mu opioid receptor SNP 118A>G are dependent on receptor splice-variant and agonist-specific recruitment of β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for Yuanhunine: A Technical Overview

Initial searches for spectroscopic data (NMR, IR, MS) and experimental protocols for a compound specifically named "Yuanhunine" did not yield any matching results. The information required to populate the detailed tables and experimental methodologies as requested is not available in the public domain or scientific literature databases accessed.

This guide is therefore presented as a template of how the spectroscopic data for a novel natural product like this compound would be structured and detailed for an audience of researchers, scientists, and drug development professionals. It outlines the expected data presentation, experimental protocols, and logical workflows that are standard in the field of natural product chemistry.

Data Presentation

The comprehensive characterization of a novel compound like this compound would involve the acquisition and interpretation of data from various spectroscopic techniques. This data is typically summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR data are critical.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data Not Available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| Data Not Available |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data Not Available |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its elemental composition and substructures.

Table 4: Mass Spectrometry (MS) Data for this compound

| Ion | m/z |

| Data Not Available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections describe the standard experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra would be acquired on a high-field spectrometer. The sample preparation and acquisition parameters would be as follows:

-

Instrumentation: A specific NMR spectrometer (e.g., Bruker Avance III 600 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, MeOD).

-

Concentration: A specified concentration of the this compound sample.

-

Temperature: The temperature at which the spectra were acquired.

-

Referencing: The chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Pulse Programs: Standard pulse programs would be used for ¹H, ¹³C, and 2D NMR experiments such as COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy

IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Instrumentation: A specific FTIR spectrometer (e.g., PerkinElmer Spectrum Two).

-

Sample Preparation: The sample would be prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent.

-

Measurement Range: The spectral range, typically 4000-400 cm⁻¹.

-

Resolution: The spectral resolution, for instance, 4 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental formula.

-

Instrumentation: A specific mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS).

-

Ionization Source: The type of ionization used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mode: Spectra would be acquired in either positive or negative ion mode.

-

Mass Analyzer: The type of mass analyzer used (e.g., Time-of-Flight (TOF), Orbitrap).

Mandatory Visualization

The process of isolating and characterizing a new natural product like this compound follows a logical workflow. This can be visualized using a flowchart.

Caption: Workflow for the isolation and structural elucidation of this compound.

The Enigmatic Alkaloid: A Technical Guide to the Predicted Biological Activities of Yuanhunine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhunine, an isoquinoline alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, presents a compelling case for further pharmacological investigation. While extensive, specific experimental data on this compound as a standalone compound remains limited in publicly accessible literature, computational and network pharmacology studies have begun to illuminate its potential therapeutic activities. This guide provides a comprehensive overview of the predicted biological functions of this compound, primarily drawing from a network pharmacology study of the Yuanhu-Baizhi herb pair, in which this compound is a key constituent[1]. The information herein is intended to serve as a foundational resource for researchers aiming to experimentally validate and explore the therapeutic potential of this intriguing natural product.

Predicted Biological Activities and Therapeutic Potential

Network pharmacology analyses suggest that this compound likely contributes to the analgesic and neuroprotective effects observed with Corydalis extracts. The predicted mechanisms of action point towards a multi-target engagement strategy, a hallmark of many natural products with therapeutic efficacy.

Analgesic Effects

The primary therapeutic indication for Corydalis extracts is pain relief. This compound is predicted to contribute to this analgesic activity through the modulation of key neurotransmitter systems involved in nociception. The network pharmacology study of the Yuanhu-Baizhi herb pair, which includes this compound, identified a strong association with pathways controlling pain perception[1]. The analgesic effects are likely mediated through interactions with dopamine, serotonin, and opioid receptors[1].

Neuroprotective Effects

Beyond analgesia, this compound is implicated in neuroprotective mechanisms. The predicted targets of the Yuanhu-Baizhi herb pair are enriched in pathways related to neuroprotection, suggesting that this compound may play a role in mitigating neuronal damage and promoting neuronal survival[1]. This potential neuroprotective activity warrants further investigation for its relevance in neurodegenerative diseases and ischemic brain injury.

Predicted Molecular Targets and Signaling Pathways

The therapeutic potential of this compound is underpinned by its predicted interactions with a range of molecular targets and its modulation of key signaling cascades. The following tables summarize the predicted targets based on the network pharmacology study of the Yuanhu-Baizhi herb pair[1]. It is crucial to note that these are in silico predictions and require experimental validation.

Table 1: Predicted Molecular Targets for this compound

| Target Class | Predicted Molecular Targets | Potential Biological Role |

| Neurotransmitter Receptors | Dopamine Receptors (D1, D2) | Modulation of pain, mood, and motor control[1] |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Regulation of pain, mood, and appetite[1] | |

| Opioid Receptors (e.g., mu-opioid) | Analgesia[1] | |

| Adrenergic Receptors (e.g., alpha-2A) | Neuromodulation, analgesia[1] | |

| Signaling Proteins | Proteins involved in Calcium Signaling | Regulation of neuronal excitability and neurotransmitter release[1] |

| Proteins involved in cAMP Signaling | Modulation of various cellular processes, including neuronal signaling[1] |

Experimental Protocols for Validation

To facilitate the experimental validation of the predicted biological activities of this compound, this section provides detailed, generalized methodologies for key assays.

In Vivo Analgesic Activity: Hot Plate Test

This protocol assesses the central analgesic activity of a compound by measuring the latency of a thermal stimulus-induced response.

Materials:

-

Hot plate apparatus (maintained at 55 ± 0.5°C)

-

Male Swiss albino mice (20-25 g)

-

This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Morphine, 5 mg/kg, intraperitoneal)

-

Vehicle control

Procedure:

-

Acclimatize mice to the experimental room for at least 1 hour before testing.

-

Record the basal reaction time of each mouse by placing it on the hot plate and starting a stopwatch. The time taken for the mouse to lick its paws or jump is recorded as the latency. A cut-off time of 30 seconds is set to prevent tissue damage.

-

Administer this compound (various doses), morphine, or vehicle to different groups of mice.

-

Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes post-administration.

-

Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO, then diluted in culture medium)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM and incubate for another 24 hours.

-

Remove the medium and add 100 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Receptor Binding Assay: Radioligand Displacement

This protocol determines the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., dopamine D2 receptor)

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)

-

This compound at various concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound or a known competitor (for non-specific binding).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing Predicted Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways modulated by this compound based on the network pharmacology study[1].

Predicted Modulation of Dopaminergic and Serotonergic Synapses

Caption: Predicted interaction of this compound with dopaminergic and serotonergic receptors.

Hypothesized Role in Calcium and cAMP Signaling

Caption: Hypothesized modulation of intracellular signaling pathways by this compound.

Conclusion

This compound stands as a promising, yet under-investigated, natural product with predicted analgesic and neuroprotective properties. The computational evidence suggests a complex mechanism of action involving multiple neurotransmitter systems and intracellular signaling pathways. This technical guide provides a framework for the systematic experimental validation of these predictions. Further research, employing the outlined methodologies and focusing on the identified targets, is essential to unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

In Vitro Profile of Yuanhunine: A Survey of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhunine is a protoberberine alkaloid isolated from the tubers of Corydalis yanhusuo (also known as Yuanhu). Traditional Chinese medicine has long utilized Corydalis extracts for their analgesic and anti-inflammatory properties. Modern pharmacological interest in the individual alkaloids, such as this compound, is growing. This document aims to provide a technical overview of the preliminary in vitro studies on this compound. However, a comprehensive search of the scientific literature reveals a significant scarcity of direct in vitro experimental data for this specific compound.

While computational studies and research on related compounds from Corydalis species provide predictive insights, they are not a substitute for direct experimental validation. This guide will summarize the available predictive information and highlight the areas where experimental data is critically needed.

Predicted Biological Activities and Signaling Pathways

A network pharmacology study analyzed the components of the Yuanhu-Baizhi herb pair, which includes this compound, to predict their collective mechanism of action in analgesia[1]. This computational approach identified several potential targets and pathways for the constituent compounds.

Predicted Targets for this compound and Related Alkaloids:

-

Neurotransmitter Receptors: The study suggests that alkaloids from Corydalis likely interact with dopamine receptors, serotonin (5-HT) receptors, and opioid receptors[1]. This aligns with the traditional use of the plant for pain management.

-

Other Potential Targets: The broader analysis of Corydalis alkaloids points to a range of biological targets, including those involved in inflammation and cell proliferation[1][2].

Predicted Signaling Pathways:

Based on the predicted targets, the analgesic effects of Corydalis alkaloids are thought to be mediated through the following pathways:

-

Neuroactive Ligand-Receptor Interaction: This is a primary pathway suggested by the predicted affinity for various neurotransmitter receptors[1].

-

Serotonergic and Dopaminergic Synapse Pathways: Modulation of these pathways is a key hypothesis for the analgesic and neuroprotective effects[1].

-

Calcium Signaling Pathway: As a ubiquitous second messenger system, its modulation could underlie various cellular effects.

-

cAMP Signaling Pathway: This pathway is another critical downstream effector of G-protein coupled receptors, including many neurotransmitter receptors[1].

It is imperative to note that these are predictions from a computational model and await experimental verification through direct in vitro studies on this compound.

Experimental Data (Data Not Available)

A thorough review of published scientific literature did not yield any specific quantitative data from in vitro studies conducted on isolated this compound. To fulfill the need for a comprehensive understanding of this compound's bioactivity, the following types of experimental data are required:

Table 1: Required Quantitative In Vitro Data for this compound

| Assay Type | Parameter(s) to be Determined | Purpose |

| Cytotoxicity Assays | IC50/CC50 values in various cell lines (cancerous and normal) | To determine the concentration range for specific activity and assess general toxicity. |

| Enzyme Inhibition Assays | IC50, Ki values for relevant enzymes (e.g., COX, LOX) | To identify specific enzymatic targets and quantify inhibitory potency. |

| Receptor Binding Assays | Kd, Ki, Bmax values for predicted receptor targets | To confirm and quantify the binding affinity of this compound to specific receptors. |

| Cell-Based Functional Assays | EC50, Emax for downstream effects (e.g., cAMP production) | To measure the functional consequences of receptor binding (agonist, antagonist, or modulator activity). |

| Anti-inflammatory Assays | Inhibition of NO, PGE2, pro-inflammatory cytokines | To quantify the anti-inflammatory effects in relevant cell models (e.g., LPS-stimulated macrophages). |

| Gene Expression Analysis | Fold change in expression of target genes | To understand the impact of this compound on the transcription of genes involved in its proposed pathways. |

Proposed Experimental Protocols

For future research on this compound, the following standard in vitro methodologies are recommended to generate the data outlined in Table 1.

Cell Viability and Cytotoxicity Assay (MTT or MTS Assay)

-

Cell Culture: Plate cells (e.g., RAW 264.7 macrophages, various cancer cell lines, and a normal cell line like HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Assay: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Receptor Binding Assay (Radioligand or Fluorescence-Based)

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest (e.g., dopamine D2 receptor).

-

Binding Reaction: In a 96-well filter plate, incubate the membranes with a fixed concentration of a specific radiolabeled or fluorescent ligand and increasing concentrations of unlabeled this compound.

-

Separation: Separate the bound from the free ligand by rapid vacuum filtration.

-

Detection: Quantify the bound radioactivity or fluorescence.

-

Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Measurement of Inflammatory Mediators (Griess Assay and ELISA)

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent. Measure the absorbance at 540 nm.

-

Cytokine Measurement: Use the collected supernatant to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.

-

Analysis: Compare the levels of NO and cytokines in this compound-treated cells to LPS-stimulated cells without the compound.

Visualizing Predicted Pathways and Workflows

While experimentally validated signaling pathways for this compound are not yet available, the following diagrams illustrate the predicted mechanisms based on network pharmacology and a general experimental workflow for its in vitro characterization.

Caption: Predicted signaling pathways for this compound based on network pharmacology.

Caption: General experimental workflow for in vitro characterization of this compound.

Conclusion and Future Directions

The current body of scientific literature lacks specific in vitro experimental data on this compound. While computational predictions and studies on related alkaloids from Corydalis species offer valuable hypotheses, they underscore the urgent need for direct experimental investigation. Future research should focus on systematically evaluating the cytotoxic, anti-inflammatory, and neuro-active properties of this compound using a battery of in vitro assays. Elucidating its specific molecular targets and signaling pathways will be crucial in validating its therapeutic potential and paving the way for further drug development efforts. The protocols and workflow outlined in this document provide a foundational framework for initiating such studies.

References

Traditional Medicinal Uses of Yuanhunine-Containing Herbs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhunine, a protoberberine alkaloid primarily isolated from the tubers of Corydalis species, particularly Corydalis yanhusuo (Yan Hu Suo), has a long history of use in Traditional Chinese Medicine (TCM) for the management of pain. This technical guide provides an in-depth overview of the traditional applications of this compound-containing herbs, alongside a detailed exploration of the modern scientific understanding of its pharmacological activity. The document summarizes quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes its primary signaling pathway. The central mechanism of this compound's analgesic effect is attributed to its role as a dopamine D2 receptor antagonist, leading to downstream effects on intracellular signaling cascades.

Introduction

For centuries, practitioners of Traditional Chinese Medicine have utilized the tuber of Corydalis yanhusuo, known as Yuanhu, to invigorate the blood, promote the flow of qi, and alleviate various types of pain, including menstrual, abdominal, and hernial pain.[1][2] Modern phytochemical analysis has identified a rich array of alkaloids within Corydalis species, with this compound being a key bioactive constituent. Scientific investigations have begun to elucidate the molecular mechanisms underlying the empirical observations of traditional use, pointing towards a significant interaction with the central nervous system. This guide aims to bridge the gap between the historical, traditional knowledge and contemporary pharmacological research on this compound, providing a valuable resource for researchers and professionals in drug development.

Traditional Preparation and Dosage

In Traditional Chinese Medicine, the preparation of Yuanhu often involves specific processing methods to enhance its therapeutic properties and reduce potential toxicity.

Traditional Preparation Methods:

-

Decoction: The dried rhizome of Corydalis yanhusuo is boiled in water, often in combination with other herbs, to create a liquid extract for oral consumption.[1] A common practice involves boiling the ground-up tubers in vinegar.[1]

-

Powdering: The dried rhizomes are ground into a fine powder, which can be encapsulated or taken directly, often mixed with wine to improve blood circulation.[2]

-

Vinegar Curing: Frying the herb with vinegar is believed to enhance its pain-relieving effects.[2]

Traditional Dosage:

The recommended dosage of the dried rhizome of Corydalis yanhusuo typically ranges from 5 to 10 grams per day.[1] As a concentrated extract, dosages of 1 to 3 grams, taken two to three times daily, are common.[3] For instance, the commercial preparation "Corydalis Relaxe™" (Yan Hu Suo Pian) suggests a dosage of 5 tablets (each containing the equivalent of 1 gram of dry herb) taken 2 to 3 times daily.[4]

Pharmacological Activity of this compound

Analgesic and Anti-inflammatory Effects

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism underlying the analgesic effects of this compound is its antagonism of the dopamine D2 receptor.[1] This interaction disrupts the normal signaling cascade initiated by dopamine, leading to a reduction in pain perception.

Signaling Pathway of this compound's Analgesic Action:

As a D2 receptor antagonist, this compound blocks the binding of dopamine, thereby preventing the activation of the associated Gi/o protein. This leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent activation of Protein Kinase A (PKA) and phosphorylation of the cAMP response element-binding protein (CREB) ultimately alters gene expression in a manner that produces an analgesic effect.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data for related compounds and crude extracts provide some context for its potency.

Table 1: Pharmacological Data of Corydalis Alkaloids and Extracts

| Compound/Extract | Assay | Target | Result | Reference |

| Tetrahydropalmatine (THP) | Analgesia (human) | Nerve Pain | 75 mg/day effective in 78% of patients | [1] |

| Corydalis yanhusuo extract | Analgesia (human) | Stomach/Intestinal Ulcers | 90-120 mg/day effective in 76% of participants | PeaceHealth |

| Dehydrocorybulbine (DHCB) | Analgesia (animal) | Dopamine D2 Receptor | Effective in easing low-level chronic pain | [1] |

Experimental Protocols

The following sections detail generalized protocols for key experiments used in the study of this compound and related compounds.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological matrices.

Experimental Workflow for this compound Quantification:

Methodology:

-

Sample Preparation:

-

To a known volume of biological sample (e.g., 100 µL of plasma), add a protein precipitating agent such as acetonitrile (e.g., 300 µL).

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Centrifuge the reconstituted sample to remove any particulate matter.

-

-

Chromatographic Conditions (Example):

-

Column: A suitable C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

-

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a radioligand with known high affinity for the D2 receptor (e.g., [³H]-Spiperone), and varying concentrations of this compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

In Vivo Analgesic Activity Assay (Hot Plate Test)

This protocol outlines a common method for assessing the central analgesic activity of a compound in an animal model.

Methodology:

-

Animal Model: Use mice or rats.

-

Procedure:

-

Administer this compound or a vehicle control to the animals at various doses.

-

At a predetermined time after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency time for the animal to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is typically used to prevent tissue damage.

-

-

Data Analysis:

-

Compare the latency times of the this compound-treated groups to the vehicle control group. A significant increase in latency time indicates an analgesic effect.

-

A dose-response curve can be generated to determine the ED50 (the dose that produces a therapeutic effect in 50% of the population).

-

Conclusion

This compound, a key alkaloid from Corydalis yanhusuo, represents a compelling example of a traditional herbal medicine whose therapeutic effects are being validated by modern scientific investigation. Its primary mechanism of action as a dopamine D2 receptor antagonist provides a solid foundation for its observed analgesic properties. This technical guide has synthesized the available information on its traditional use, pharmacological activity, and relevant experimental methodologies. Further research is warranted to fully elucidate the complete pharmacological profile of this compound, including the determination of specific quantitative efficacy and safety parameters, and to explore its potential for the development of novel, non-opioid analgesics. The integration of traditional knowledge with modern scientific rigor, as exemplified by the study of this compound, holds significant promise for the future of drug discovery.

References

The Neuroprotective Potential of Corydalis yanhusuo Alkaloids: A Technical Guide

An In-depth Examination of Dehydrocorybulbine and Tetrahydropalmatine for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often characterized by neuronal apoptosis, oxidative stress, and neuroinflammation, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Traditional Chinese Medicine has long utilized the tuber of Corydalis yanhusuo (also known as Yuanhu) for its analgesic and neuroactive properties.[1][2] Modern phytochemical analysis has identified a rich array of isoquinoline alkaloids as the primary bioactive constituents of this plant.[3][4]